Cas no 2228167-22-2 (2,2-dimethyl-1-(1-phenylcyclopentyl)cyclopropylmethanamine)

2,2-dimethyl-1-(1-phenylcyclopentyl)cyclopropylmethanamine structure
2228167-22-2 structure
Product Name:2,2-dimethyl-1-(1-phenylcyclopentyl)cyclopropylmethanamine
CAS No:2228167-22-2
MF:C17H25N
MW:243.38710474968
CID:5900890
PubChem ID:165848368
Update Time:2025-07-13

2,2-dimethyl-1-(1-phenylcyclopentyl)cyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 2,2-dimethyl-1-(1-phenylcyclopentyl)cyclopropylmethanamine
    • [2,2-dimethyl-1-(1-phenylcyclopentyl)cyclopropyl]methanamine
    • EN300-1864873
    • 2228167-22-2
    • Inchi: 1S/C17H25N/c1-15(2)12-17(15,13-18)16(10-6-7-11-16)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-13,18H2,1-2H3
    • InChI Key: XQSZWTFPSNWZHP-UHFFFAOYSA-N
    • SMILES: NCC1(C2(C3C=CC=CC=3)CCCC2)CC1(C)C

Computed Properties

  • Exact Mass: 243.198699802g/mol
  • Monoisotopic Mass: 243.198699802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 26Ų

2,2-dimethyl-1-(1-phenylcyclopentyl)cyclopropylmethanamine Pricemore >>

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Additional information on 2,2-dimethyl-1-(1-phenylcyclopentyl)cyclopropylmethanamine

Introduction to 2,2-dimethyl-1-(1-phenylcyclopentyl)cyclopropylmethanamine (CAS No: 2228167-22-2)

2,2-dimethyl-1-(1-phenylcyclopentyl)cyclopropylmethanamine, identified by the chemical identifier CAS No: 2228167-22-2, is a complex organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic amines, characterized by its intricate structural framework, which includes cyclopropyl, cyclopentyl, and phenyl substituents. The presence of these functional groups imparts unique chemical properties and potential biological activities, making it a subject of extensive interest for researchers exploring novel therapeutic agents.

The structural motif of 2,2-dimethyl-1-(1-phenylcyclopentyl)cyclopropylmethanamine is notable for its stereochemical complexity. The cyclopropyl ring introduces rigidity to the molecule, while the phenyl group attached to the cyclopentyl ring enhances its lipophilicity. Such structural features are often exploited in drug design to optimize pharmacokinetic profiles and target specificity. The compound’s amine functionality further suggests potential interactions with biological targets, including enzymes and receptors, which are critical for modulating physiological processes.

In recent years, there has been a growing emphasis on the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which play pivotal roles in various diseases, including cancer and inflammatory disorders. The unique scaffold of 2,2-dimethyl-1-(1-phenylcyclopentyl)cyclopropylmethanamine makes it a promising candidate for designing PPI modulators. Studies have shown that compounds with similar structural motifs can disrupt aberrant protein-protein interactions by binding to hydrophobic pockets or crevices on the target proteins. This mechanism is particularly relevant in the context of oncology, where dysregulated PPIs are frequently observed in tumor cells.

Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of novel compounds like 2,2-dimethyl-1-(1-phenylcyclopentyl)cyclopropylmethanamine for their potential binding affinity to specific biological targets. These computational approaches allow researchers to predict how a molecule will interact with a target protein at the atomic level, thereby accelerating the drug discovery process. Preliminary simulations suggest that this compound may exhibit favorable interactions with certain kinases and transcription factors, which are key regulators of cellular signaling pathways.

The synthesis of 2,2-dimethyl-1-(1-phenylcyclopentyl)cyclopropylmethanamine presents both challenges and opportunities for synthetic chemists. The incorporation of multiple stereocenters requires precise control over reaction conditions to ensure high enantiomeric purity. However, recent developments in asymmetric synthesis have provided innovative strategies for constructing complex cyclic structures with high stereochemical control. For instance, transition-metal-catalyzed reactions and biocatalytic methods have been successfully employed to streamline the synthesis of heterocyclic amines like this one.

Beyond its potential therapeutic applications, 2,2-dimethyl-1-(1-phenylcyclopentyl)cyclopropylmethanamine may also serve as a valuable intermediate in the synthesis of more complex molecules. Its versatile structural framework allows for further functionalization at multiple sites, enabling chemists to explore diverse chemical space. This flexibility is particularly advantageous in medicinal chemistry campaigns where rapid diversification of molecular structures is essential for identifying lead compounds.

The pharmacological evaluation of CAS No: 2228167-22-2 is still in its early stages, but initial studies have revealed intriguing biological activities. In vitro assays have demonstrated that this compound exhibits modest inhibitory effects on certain enzymes associated with inflammation and cell proliferation. While these findings are promising, further research is needed to fully elucidate its mechanism of action and therapeutic potential. Collaborative efforts between synthetic chemists and biochemists are essential for optimizing this compound’s properties and evaluating its efficacy in preclinical models.

The future direction of research on 2,2-dimethyl-1-(1-phenylcyclopentyl)cyclopropylmethanamine will likely focus on several key areas. First, improving synthetic methodologies to enhance yield and scalability will be crucial for advancing this compound into clinical development. Second, exploring its biological activity through structure-activity relationship (SAR) studies will help refine its pharmacological profile. Finally, investigating its potential as a lead compound for drug development will require comprehensive preclinical testing to assess safety and efficacy.

In conclusion,CAS No: 2228167-22-2 represents a structurally intriguing molecule with significant potential in pharmaceutical research. Its complex architecture and unique functional groups make it an attractive candidate for further exploration as a therapeutic agent or as an intermediate in drug synthesis. As our understanding of disease mechanisms continues to evolve,compounds like 2,dimethyl,(,(,(,(,(,(,(,(,(,(,(,(,(,(,((((((((((("

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